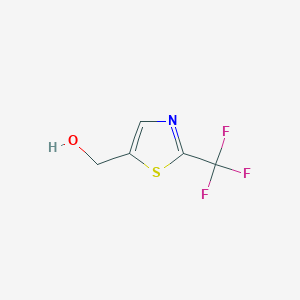

(2-(Trifluoromethyl)thiazol-5-yl)methanol

描述

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. mdpi.com It is a structural component in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.com Thiazole derivatives have been extensively investigated and developed for various therapeutic applications, demonstrating effects such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov The structural versatility of the thiazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles. mdpi.com

In the realm of materials science, the aromatic and electron-rich nature of the thiazole ring makes it a valuable component in the design of functional materials. Thiazole-containing polymers and dyes have been explored for applications in electronics and photonics.

Role of Trifluoromethyl Group in Enhancing Chemical and Biological Properties of Organic Molecules

Key enhancements provided by the trifluoromethyl group include:

Increased Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a drug. nih.gov

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting their ionization state and interaction with biological targets.

Improved Binding Affinity: The steric and electronic properties of the -CF3 group can lead to more favorable interactions with the active sites of enzymes and receptors. nih.gov

These properties have led to the incorporation of the trifluoromethyl group in numerous approved drugs and agrochemicals. nih.gov

Overview of Research Trajectories for (2-(Trifluoromethyl)thiazol-5-yl)methanol and its Derivatives

Research involving this compound primarily focuses on its use as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The presence of the reactive hydroxymethyl group (-CH2OH) allows for a variety of chemical transformations, leading to a diverse range of derivatives.

One significant research avenue is the development of novel anticancer agents . For instance, derivatives such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net

Another important trajectory is in the field of agrochemicals . The trifluoromethylthiazole scaffold is a key component in the design of new pesticides. Research has focused on creating derivatives with enhanced efficacy against agricultural pests. myskinrecipes.comnih.gov

Furthermore, the core structure of this compound is being explored for the development of compounds with other therapeutic properties, including antifungal and antidiabetic activities. researchgate.netacs.org For example, α-trifluoromethylated tertiary alcohols derived from related structures have shown promising antifungal activity. researchgate.netnih.gov

The table below provides a summary of the key research areas and the types of derivatives being investigated.

| Research Area | Derivative Class | Potential Application |

| Medicinal Chemistry | Thiazole-5-carboxamides | Anticancer |

| Medicinal Chemistry | α-Trifluoromethylated Tertiary Alcohols | Antifungal |

| Medicinal Chemistry | Hydrazinylthiazole Derivatives | Antidiabetic |

| Agrochemicals | Various substituted thiazoles | Pesticides |

Structure

3D Structure

属性

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKBHQFTYWBAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569511 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-97-5 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for (2-(Trifluoromethyl)thiazol-5-yl)methanol

The synthesis of this compound is not a trivial one-step process but rather a strategic assembly of a trifluoromethylated thiazole (B1198619) ring followed by functional group manipulation at the C5 position.

The most common and established method for constructing the thiazole ring in this context is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the synthesis of derivatives structurally similar to the target compound, such as 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, the core reaction involves the cyclization of a chlorinated trifluoroacetoacetate derivative with a thioacetamide. google.commdpi.com

The general mechanism involves the initial reaction of the sulfur atom of the thioamide with the halogenated carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. mdpi.com

Table 1: Hantzsch Synthesis for a Related Thiazole Core

| Precursor 1 | Precursor 2 | Key Step | Product | Ref. |

|---|---|---|---|---|

| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | Thioacetamide | Cyclization | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | google.com |

The trifluoromethyl (CF₃) group is a crucial moiety that often enhances the metabolic stability and biological activity of molecules. myskinrecipes.com In the synthesis of this compound, the CF₃ group is typically not added to a pre-formed thiazole ring. Instead, it is incorporated as part of one of the key starting materials.

A common precursor is ethyl 4,4,4-trifluoro-3-oxobutanoate. This β-ketoester already contains the required trifluoromethyl group and the carbon backbone that will become part of the thiazole ring. This "building block" approach ensures the precise placement of the CF₃ group at the desired position on the final heterocyclic structure. google.commdpi.com Chlorination of this precursor with an agent like sulfuryl chloride (SO₂Cl₂) provides the necessary α-halo-β-ketoester for the subsequent Hantzsch cyclization. mdpi.com

The Hantzsch synthesis using precursors like ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate naturally leads to an ester group (e.g., -COOEt) at the 5-position of the thiazole ring. mdpi.com To obtain the target this compound, this ester must be converted to a primary alcohol.

This transformation is typically a two-step process:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This is generally achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification. google.commdpi.comnih.gov

Reduction: The resulting carboxylic acid is then reduced to the primary alcohol. This is a standard transformation in organic synthesis, commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

While specific literature detailing the reduction of 2-(trifluoromethyl)thiazole-5-carboxylic acid to the methanol (B129727) was not found, this is a well-established and predictable chemical conversion.

The parent molecule, this compound, is achiral. However, the development of stereoselective synthetic methods is crucial for creating chiral analogs, which is often a key aspect of drug discovery. nih.gov Research into the synthesis of related thiazole structures has demonstrated the feasibility of stereoselective transformations.

For instance, stereoselective synthesis of functionalized thiazoles has been achieved using calcium-catalyzed cyclization of propargyl alcohols with thioamides, where the geometry of the starting alkene is retained in the product. acs.orgnih.gov Other approaches involve the Staudinger cycloaddition to create β-lactams attached to a thiazole ring with high trans selectivity. tandfonline.com Furthermore, asymmetric synthesis of chiral sulfur compounds containing a CF₃ group has been accomplished through the sulfenofunctionalization of chiral allylboronic acids, a method that proceeds with high stereo- and diastereoselectivity. nih.gov These examples highlight that, should a chiral center be desired in a derivative of this compound, established principles of asymmetric synthesis could be applied.

Derivatization Strategies for this compound

The methanol group at the 5-position serves as a versatile chemical handle for further derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions used.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to stop the oxidation at the aldehyde stage.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

Studies on the oxidation of other aryl thiazol-2-ylmethanols have shown that treatment with sulfuric acid in a water-dimethoxyethane mixture can yield the corresponding ketone, with the reaction being enhanced by the presence of oxygen. While the substitution pattern is different, this indicates the thiazole ring's stability under certain oxidative conditions.

Reduction Reactions to Form Related Alcohol or Amine Derivatives

The reduction of this compound can be approached in several ways, targeting either the hydroxymethyl group or the trifluoromethyl group. The reduction of the hydroxymethyl group to a methyl group would yield 5-methyl-2-(trifluoromethyl)thiazole. This transformation can be achieved through a two-step process involving conversion of the alcohol to a halide or sulfonate, followed by reduction with a hydride reagent like lithium aluminum hydride.

The reduction of the trifluoromethyl group is a more challenging transformation due to the high strength of the carbon-fluorine bonds. However, under specific conditions, such as with strong reducing agents or through catalytic hydrogenation at high pressures, it may be possible to achieve partial or full reduction to a difluoromethyl or methyl group, respectively. The direct reduction of the alcohol to an amine is not a standard transformation. A more plausible route to an amine derivative, such as (2-(trifluoromethyl)thiazol-5-yl)methanamine, would involve the oxidation of the alcohol to an aldehyde, followed by reductive amination.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

Direct nucleophilic substitution on the trifluoromethyl group of this compound is generally considered to be an unfavorable reaction. The carbon-fluorine bond is exceptionally strong, and fluoride (B91410) is a poor leaving group. Nucleophilic attack on the carbon atom of the trifluoromethyl group is hindered by the high electron density and the steric bulk of the three fluorine atoms.

While nucleophilic aromatic substitution (SNA_r) is a known reaction for some polyfluoroarenes and electron-deficient heterocyclic systems mdpi.comyoutube.com, the trifluoromethyl group itself is not typically susceptible to this type of reaction under standard conditions. The mechanism of such a substitution would require the formation of a highly unstable intermediate with a negative charge on the carbon atom youtube.com. Therefore, functionalization of the trifluoromethyl group is more commonly achieved through other means, such as radical reactions or transformations involving organometallic reagents.

Coupling Reactions for Extended Molecular Architectures

The hydroxymethyl group of this compound provides a convenient handle for elaboration into various coupling partners for the construction of more complex molecules. By converting the alcohol into a suitable leaving group, such as a halide (bromide or iodide) or a triflate, the molecule can participate in a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound. nih.govrsc.orgtrdizin.gov.tracs.orgacs.org The halogenated derivative of this compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the 5-position of the thiazole ring.

| Reaction Component | Example | Role |

| Thiazole Substrate | 5-Bromo-2-(trifluoromethyl)thiazole | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | Na₂CO₃, K₂CO₃ | Activates boron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile synthetic intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

| Reaction Component | Example | Role |

| Thiazole Substrate | 5-Iodo-2-(trifluoromethyl)thiazole | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |

| Copper Co-catalyst | CuI | Activates alkyne |

| Base | Triethylamine, Diisopropylamine | Base and solvent |

| Solvent | THF, DMF | Reaction medium |

These coupling reactions provide a powerful platform for the synthesis of a wide array of novel this compound derivatives with extended molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Computational Chemistry and Structural Analysis of 2 Trifluoromethyl Thiazol 5 Yl Methanol and Its Analogs

Density Functional Theory (DFT) Calculations for Thermodynamic Parameters

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and thermodynamic properties of molecules. For analogs of (2-(Trifluoromethyl)thiazol-5-yl)methanol, DFT calculations are employed to determine key thermochemical parameters that describe their reactivity and stability, such as bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron-transfer enthalpy (ETE). mdpi.com These parameters are crucial for understanding mechanisms like free-radical scavenging. mdpi.com

Studies on related trifluoromethyl-containing heterocyclic compounds, such as 2-(trifluoromethyl)phenothiazine (B42385) derivatives, have shown that these thermodynamic values can be reliably calculated. mdpi.com For instance, calculations often utilize functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to model the molecular system in different media, like the gaseous phase or in an aqueous solution, to better reflect physiological conditions. researchgate.netmdpi.com The investigation of thermodynamic variables through DFT helps in understanding the intrinsic properties of these molecules, which can be correlated with their biological activities. researchgate.net

Table 1: Key Thermodynamic Parameters Calculated via DFT for Analogous Compounds Note: The following table is illustrative of the types of parameters calculated for analogous heterocyclic compounds, as specific data for this compound is not available.

| Parameter | Description | Typical Range of Values (kcal/mol) for Analogs |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond homolytically. | Varies significantly based on the bond and molecular environment. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Calculated to predict the ease of oxidation. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Used to assess basicity. |

| Electron-Transfer Enthalpy (ETE) | The enthalpy change associated with the transfer of an electron. | Important for understanding redox processes. |

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. rjptonline.org For analogs of this compound, docking studies have been instrumental in identifying potential protein targets and elucidating the nature of ligand-protein interactions. nih.govnih.gov

In studies involving similar fluorinated thiazole (B1198619) derivatives, compounds have been docked against protein kinases, such as Tyrosine Kinase (PDB ID: 1T46), and other enzymes like α-amylase. rjptonline.orgnih.gov These studies reveal that the trifluoromethyl group often plays a crucial role in binding. The interactions observed are typically a combination of:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues like LYS623, ASP810, and THR163. rjptonline.orgnih.gov

Hydrophobic Interactions: Involving alkyl and π-alkyl contacts with residues such as Leu162 and Ala198. nih.gov

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in favorable halogen bonding. rjptonline.org

The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex. For example, docking of 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one against the 1T46 kinase yielded a strong binding energy of -8.8 kcal/mol. rjptonline.org Similarly, a thiazolo[3,2-a]pyridine derivative showed a docking score of -7.43 kcal/mol against α-amylase. nih.gov These findings highlight the potential of trifluoromethyl-thiazole scaffolds in inhibitor design. semanticscholar.org

Table 2: Representative Molecular Docking Results for Thiazole Analogs

| Analog Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one | Tyrosine Kinase (1T46) | -8.8 | LYS623, ASP810, GLY812 rjptonline.org |

| 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one | Tyrosine Kinase (1T46) | -9.2 | LYS623, CYS673, THR670 rjptonline.org |

| Thiazolo[3,2-a]pyridine derivative (4e) | α-Amylase (4W93) | -7.43 | Trp59, Tyr62, Gln63, Asp197 nih.gov |

Conformational Analysis and Tautomerism

The three-dimensional conformation of a molecule dictates its physical properties and how it interacts with biological targets. Conformational analysis of trifluoromethyl-thiazole analogs investigates the rotational freedom and planarity of the molecule. Studies on related compounds, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have explored the potential for tautomerism, for instance, between amino and imino forms. researchgate.net DFT calculations can predict the energy barriers between different tautomers, indicating which form is more stable under certain conditions. researchgate.net

For the trifluoromethyl group, its orientation relative to the heterocyclic ring is a key conformational feature. In the crystal structure of an analog, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, the trifluoromethyl group was found to be disordered, indicating it can adopt multiple orientations. nih.gov Analysis of similar compounds like 2-trifluoromethyl-benzaldehydes has shown that both cis and trans conformers can exist, with their relative stability depending on the solvent environment. rsc.org The planarity of the thiazole ring itself is also a significant factor, with crystal structures of analogs confirming a generally planar arrangement. nih.gov

Spectroscopic Characterization (NMR, IR, MS) in Elucidating Structure

The precise structure of this compound and its analogs is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework. In analogs like 1-(4-(4-Aminophenyl)thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one, the proton on the thiazole ring (thiazole H5) appears as a singlet around δ 7.28 ppm. nih.gov The chemical shifts of protons and carbons are influenced by the electron-withdrawing trifluoromethyl group. Computational methods can also predict NMR shifts, which often show good correlation with experimental data. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. In thiazole analogs, characteristic peaks include C=N stretching (around 1582-1607 cm⁻¹), C-H stretching (2960-3069 cm⁻¹), and for the parent alcohol, a broad O-H stretching band. nih.govmdpi.com

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For a thiazolyl-pyrazole analog with a molecular weight of 376.43 g/mol , the mass spectrum showed the molecular ion peak (M⁺) at m/z 376. nih.gov Fragmentation patterns can help identify stable substructures within the molecule.

Table 3: Characteristic Spectroscopic Data for Thiazole Analogs

| Technique | Observed Feature | Typical Range/Value for Analogs | Reference |

|---|---|---|---|

| ¹H NMR | Thiazole ring proton | δ 7.28 ppm (singlet) | nih.gov |

| IR | C=N stretch | 1582 - 1607 cm⁻¹ | nih.gov |

| IR | N-H stretch | 3260 - 3428 cm⁻¹ | nih.gov |

| MS | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight. | nih.gov |

X-ray Crystallography for 3D Structural Confirmation

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid, confirming bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly documented, data from closely related analogs like 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid offer significant insights. nih.gov

The crystal structure of this analog was solved in the monoclinic space group P2₁/c. nih.govresearchgate.net The analysis revealed a planar thiazole ring and detailed the intermolecular forces governing the crystal packing, such as O—H⋯N and C—H⋯O hydrogen bonds that link molecules into chains. nih.gov Such studies are crucial for understanding the solid-state conformation and the specific non-covalent interactions that can influence a compound's physical properties and its recognition by biological macromolecules. nih.govnih.gov

Table 4: Crystallographic Data for the Analog 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄F₃NO₂S nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 4.961 (1) nih.gov |

| b (Å) | 15.682 (3) nih.gov |

| c (Å) | 10.632 (2) nih.gov |

| β (°) | 90.35 (3) nih.gov |

| Volume (ų) | 827.1 (3) nih.gov |

| Z (Molecules per unit cell) | 4 nih.gov |

Based on a comprehensive review of the available scientific literature, there is no specific research data on the biological and pharmacological applications of the compound This compound corresponding to the detailed outline provided.

The existing body of research focuses on more complex derivatives that incorporate the (2-(trifluoromethyl)thiazol-5-yl) moiety as a structural component. These studies explore the biological activities of these larger, more functionalized molecules. However, the specific compound, this compound, appears to function primarily as a chemical intermediate or building block in the synthesis of these more complex derivatives.

Consequently, dedicated studies evaluating its standalone antimicrobial efficacy against pathogens such as Bacillus pumilus, Bacillus subtilis, or Candida albicans, or its direct antiproliferative potential against cancer cell lines like A375, C32, DU145, MCF-7/WT, A-549, Bel7402, or HCT-8, were not found. Similarly, no information is available regarding its specific structure-activity relationships or its ability to induce apoptosis.

Therefore, it is not possible to provide the requested article with scientifically accurate and specific data for this compound itself.

Table of Compounds Mentioned

Anticancer Activity and Antiproliferative Potential

Modulation of Cell Cycle and Kinase Inhibition (e.g., CDK9, CDK1, CDK2)

The thiazole ring, particularly when substituted with a trifluoromethyl group, is a key structural motif in the design of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govsemanticscholar.org Dysregulation of CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer, making CDK inhibition a promising therapeutic strategy. nih.govnih.gov

Derivatives of the this compound scaffold have been investigated for their potential to inhibit various CDKs, including CDK9, CDK1, and CDK2. CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a valuable target in cancer therapy. nih.govsemanticscholar.org Research into selective CDK9 inhibitors has identified compounds containing a thiazole moiety. For instance, the degrader THAL-SNS-032, which incorporates a CDK-binding ligand, selectively induces the degradation of CDK9. nih.gov

The development of selective CDK2 inhibitors has also been a focus, as CDK2 plays a significant role in cell cycle regulation. nih.gov The structural design of these inhibitors often incorporates features to enhance selectivity over other CDKs, such as CDK1, to minimize off-target effects. nih.gov The inclusion of a trifluoromethyl group can be a strategic choice in the design of such inhibitors to improve properties like metabolic stability. nih.gov Pan-CDK inhibitors, which target multiple CDKs including CDK1 and CDK2, have also been developed, though their lack of selectivity can lead to higher toxicity. nih.govmdpi.com

Table 1: Examples of Thiazole-Containing Kinase Inhibitors and Their Targets

| Compound Class | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | Inhibition of transcriptional elongation | semanticscholar.org |

| 2-Aminothiazole Derivatives | CDK9, CDK2 | Anti-proliferative activity | semanticscholar.org |

| THAL-SNS-032 | CDK9 | Selective degradation of CDK9 | nih.gov |

Insecticidal and Fungicidal Activities in Agricultural Applications

The trifluoromethylthiazole moiety is a valuable pharmacophore in the development of new agrochemicals. Plant fungal diseases and insect pests cause significant damage to agriculture, and the increasing resistance to existing pesticides necessitates the discovery of novel, effective compounds. semanticscholar.org

Research has shown that derivatives containing thiazole and trifluoromethyl groups exhibit significant fungicidal and insecticidal properties. semanticscholar.orgmdpi.com For instance, novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have demonstrated potent in vitro bioactivities against various plant fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, with some compounds showing higher efficacy than the commercial fungicide pyrimethanil. semanticscholar.org Similarly, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown fungicidal effects against several agricultural fungi. mdpi.com

In the realm of insecticides, various heterocyclic compounds containing trifluoromethyl groups, such as pyrazole derivatives, have been designed and evaluated for their molluscicidal and insecticidal activity. nih.gov While some trifluoromethylpyrimidine compounds have shown moderate insecticidal activity against pests like Spodoptera frugiperda and Mythimna separata, their efficacy can be lower than that of established insecticides like chlorantraniliprole. semanticscholar.org The continuous exploration of these scaffolds is aimed at developing new agents to protect agricultural crops. researchgate.netnih.gov

Table 2: Agricultural Pest and Fungi Targeted by Thiazole and Trifluoromethyl-Containing Derivatives

| Compound Type | Target Organism | Activity | Reference(s) |

|---|---|---|---|

| N-phenylbenzamide derivatives with trifluoromethylpyrimidine | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea | Fungicidal | semanticscholar.org |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Pleurotus ostreatus, Aspergillus niger, Pythium aphanidermatum | Fungicidal | mdpi.com |

| 5-Trifluoromethyl-1,2,4-oxadiazole derivatives | Valsa mali, Botryosphaeria dothidea | Fungicidal | researchgate.net |

| Trifluoromethyl pyrazolones | Monacha cartusiana (land snail) | Molluscicidal | nih.gov |

Mechanisms of Action at the Molecular Level

Target Interaction with Enzymes and Receptors

The biological effects of this compound and its analogs stem from their specific interactions with various protein targets, including enzymes and receptors. As discussed, a primary mechanism is the inhibition of cyclin-dependent kinases (CDKs). nih.govsemanticscholar.org These compounds can act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. nih.gov

Beyond kinases, thiazole-containing compounds have been identified as modulators of ion channels. For example, N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These antagonists act as negative allosteric modulators, suggesting they bind to a site on the receptor that is distinct from the agonist binding site. nih.gov

Modulation of Biological Pathways

By interacting with specific enzymes and receptors, derivatives of this compound can modulate key biological pathways. The inhibition of CDKs directly impacts the cell cycle regulation pathway, leading to cell cycle arrest and, in cancer cells, apoptosis. nih.govnih.gov Specifically, inhibition of CDK9 disrupts transcriptional elongation, leading to decreased levels of critical anti-apoptotic proteins. semanticscholar.org

The modulation of ion channels like TRPA1 and TRPV1 (discussed further below) affects signaling pathways related to pain and inflammation. semanticscholar.org These channels are expressed in sensory neurons and are activated by various noxious stimuli. semanticscholar.orgnih.gov Antagonizing these channels can block the transmission of pain signals, offering a potential therapeutic strategy for various painful conditions. semanticscholar.org Natural compounds often exert their therapeutic effects by modulating such signal transduction pathways, leading to the inhibition of cell proliferation and progression of diseases. nih.gov

Influence of Trifluoromethyl Group on Lipophilicity and Membrane Permeability

The trifluoromethyl (-CF3) group plays a crucial role in medicinal chemistry and drug design, significantly influencing the physicochemical properties of a molecule. mdpi.com One of its most important contributions is the enhancement of lipophilicity. mdpi.comnih.gov Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical determinant of a compound's ability to cross biological membranes to reach its site of action. nih.govnih.gov

Interaction with Specific Ion Channels (e.g., TRPA1, TRPV1)

Derivatives containing the trifluoromethylthiazole scaffold have been investigated as modulators of Transient Receptor Potential (TRP) ion channels, particularly TRPA1 and TRPV1. semanticscholar.org These non-selective cation channels are key players in the perception of pain, temperature, and chemical irritants. semanticscholar.orgnih.gov Dual inhibition of both TRPA1 and TRPV1 is considered a promising strategy for treating a wide range of pain and inflammatory conditions. semanticscholar.org

Studies have shown that 2-trifluoromethyl thiazole analogs can exhibit inhibitory activity on TRPA1 channels. semanticscholar.org For example, in one study, certain 2-trifluoromethyl thiazole analogs showed selective inhibition of mouse TRPA1 (mTRPA1). semanticscholar.org The development of antagonists for these channels is an active area of research, with pharmacophore modeling and virtual screening being used to identify novel scaffolds for TRPV1 modulation. nih.gov The interaction with these channels can be complex, with some antagonists showing pH-dependent activity, which could be exploited to develop drugs with fewer side effects. nih.gov

Table 3: Activity of Thiazole Analogs on TRP Channels

| Compound Scaffold | Target Channel(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Trifluoromethyl thiazole analogs | mTRPA1 | Inhibitory | semanticscholar.org |

| 5-(2-(Trifluoromethyl)phenyl)indazoles | TRPA1 | Antagonist (IC50 = 0.015 µM for lead compound) | nih.gov |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Selective Antagonist | nih.gov |

Advanced Research Topics and Future Directions

Design and Synthesis of Multi-Thiazole Moieties and Hybrid Compounds

The synthesis of molecules containing multiple thiazole (B1198619) rings is a burgeoning area of research, as these compounds often exhibit enhanced biological activities. nih.govmdpi.com The design and synthesis of multi-thiazole moieties and hybrid compounds incorporating the (2-(trifluoromethyl)thiazol-5-yl)methanol scaffold are of particular interest. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable addition in drug discovery. myskinrecipes.com

Researchers are exploring various synthetic strategies to create these complex molecules. One approach involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines and thiosemicarbazone derivatives to produce di-, tri-, and tetrathiazole moieties. nih.govmdpi.com These studies have shown that derivatives with di- and trithiazole rings can display high antimicrobial activity. nih.govmdpi.com The synthesis of hybrid compounds, where the thiazole ring is combined with other pharmacologically active scaffolds like oxazoles or isoxazoles, is also a promising strategy. researchgate.net These hybrid molecules have the potential to act on multiple biological targets, leading to improved therapeutic outcomes. nih.gov

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods in chemistry. bohrium.comresearchgate.net This "green chemistry" approach is being increasingly applied to the synthesis of thiazole derivatives to minimize waste, reduce the use of hazardous materials, and improve cost-effectiveness. researchgate.netnih.gov

Several green synthetic strategies are being explored for thiazole synthesis, including:

Microwave and Ultrasound Irradiation: These techniques can significantly shorten reaction times, improve product yields, and enhance selectivity compared to traditional heating methods. bohrium.comresearchgate.net

Green Solvents and Catalysts: The use of water, ionic liquids, and other environmentally benign solvents is being investigated to replace hazardous organic solvents. bohrium.comresearchgate.net Similarly, recyclable and reusable catalysts, such as biocatalysts and magnetic nanoparticles, are being developed to improve the sustainability of the synthetic process. bohrium.commdpi.com

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer a more efficient and atom-economical approach to thiazole synthesis. bepls.com

These green chemistry approaches are not only environmentally beneficial but can also lead to the development of more efficient and cost-effective methods for producing this compound and its derivatives.

Nanotechnology Applications of this compound Derivatives

The convergence of nanotechnology and medicinal chemistry is opening up new avenues for the development of advanced therapeutic and diagnostic agents. nih.gov Derivatives of this compound are being explored for their potential applications in nanotechnology, particularly in the development of functionalized nanoparticles for targeted drug delivery and imaging. nih.govresearchgate.net

The unique properties of the thiazole ring and the trifluoromethyl group can be leveraged to create nanoparticles with specific functionalities. For instance, thiazole derivatives can be used to functionalize the surface of nanoparticles, enabling them to target specific cells or tissues. researchgate.net The trifluoromethyl group can enhance the stability and bioavailability of drugs loaded onto these nanoparticles. myskinrecipes.com

Furthermore, the incorporation of fluorescent probes and other imaging agents into these functionalized nanoparticles can create "theranostic" platforms that combine therapeutic and diagnostic capabilities in a single system. nih.gov These theranostic nanoparticles could be used for image-guided drug delivery, allowing for real-time monitoring of treatment efficacy.

Clinical Translational Research Potential

While much of the research on this compound and its derivatives is still in the preclinical stage, there is significant potential for clinical translation. The diverse biological activities exhibited by thiazole-containing compounds, including anticancer, antibacterial, and anti-inflammatory properties, make them attractive candidates for further development. nih.govnih.gov

The trifluoromethyl group in this compound is a key feature that enhances its drug-like properties. myskinrecipes.com This substituent can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, all of which are crucial for the development of successful clinical candidates.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com One compound, in particular, showed significant activity against certain cancer cell lines. mdpi.com Further preclinical studies, including in vivo efficacy and toxicity assessments, will be necessary to determine the clinical translational potential of these and other promising this compound derivatives.

Emerging Therapeutic Areas for Thiazole-Containing Compounds

The therapeutic potential of thiazole-containing compounds extends beyond the traditional areas of anticancer and antimicrobial research. nih.govnih.gov Scientists are actively exploring new and emerging therapeutic areas where these versatile molecules could make a significant impact.

Some of the emerging therapeutic areas for thiazole-containing compounds include:

Neurodegenerative Diseases: Thiazole derivatives have shown promise as potential treatments for neurological disorders. rsc.org

Metabolic Diseases: The thiazole scaffold is present in drugs used to treat metabolic conditions.

Antiviral Agents: Thiazole derivatives are being investigated for their potential to combat viral infections. researchgate.net

Immunomodulatory Agents: The ability of certain thiazole compounds to modulate the immune system is being explored for the treatment of autoimmune diseases and other inflammatory conditions.

The continued exploration of the chemical space around the this compound core is likely to uncover new and unexpected biological activities, further expanding the therapeutic potential of this important class of compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(Trifluoromethyl)thiazol-5-yl)methanol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole ring formation can be achieved by reacting α-bromo ketones with thiourea derivatives under reflux conditions (ethanol, 3–5 hours). Post-synthesis purification via C18 reverse-phase chromatography (methanol/water gradients) improves yield (61% reported in similar thiazole derivatives) . Key parameters include:

- Catalyst : Potassium tert-butoxide for deprotonation .

- Temperature : 70°C for coupling reactions .

- Purification : Avoid prolonged exposure to moisture to prevent trifluoromethyl group hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : NMR detects the trifluoromethyl group (-CF) as a singlet near δ -60 ppm. NMR shows the methanol proton (-CHOH) as a triplet (~δ 4.8 ppm) coupled with adjacent thiazole protons .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 212–220, with fragmentation patterns confirming the thiazole backbone .

- IR : Strong O-H stretch (~3400 cm) and C-F vibrations (1100–1200 cm) .

Q. How should researchers evaluate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). The trifluoromethyl group is stable in acidic conditions but may hydrolyze in strong bases (pH >12) to form carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound when using different catalytic systems?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., thiazole ring oxidation). Systematic optimization involves:

- DoE (Design of Experiments) : Vary catalyst loading (e.g., 0.1–1.0 eq. of KOtBu), temperature (50–90°C), and solvent polarity (ethanol vs. DMF) .

- In-situ Monitoring : Use LC-MS to track intermediate formation and identify yield-limiting steps .

- Comparative Analysis : Cross-validate results with crystallographic data (e.g., PDB ID A1H6R for analogous structures) to confirm purity .

Q. What strategies are recommended for assessing the metabolic stability of this compound in preclinical drug discovery research?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance (Cl) .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I metabolites (e.g., hydroxylation at the thiazole ring) and phase II conjugates (glucuronidation) .

- Structural Modifications : Introduce deuterium at the benzylic position (-CDOH) to slow oxidative metabolism .

Q. How can computational modeling guide the design of derivatives targeting AMP-activated protein kinase (AMPK) while avoiding structural alerts for doping violations?

- Methodological Answer :

- Docking Studies : Use AMPK crystal structures (e.g., PDB 4CFF) to model interactions between the thiazole core and kinase active sites. Prioritize derivatives with hydrogen bonds to Glu96 or Lys31 .

- SAR Analysis : Avoid structural motifs flagged by WADA, such as methylthio groups (e.g., GW1516 derivatives), which are prohibited in competitive sports .

- ADMET Prediction : Apply QSAR models to predict toxicity risks (e.g., hERG inhibition) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。